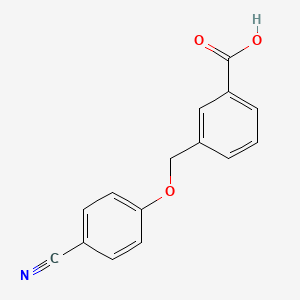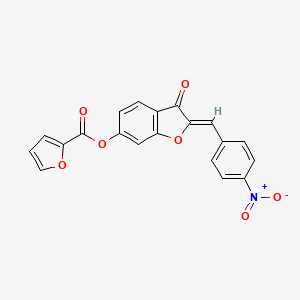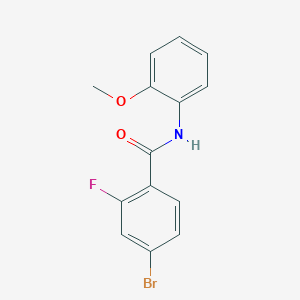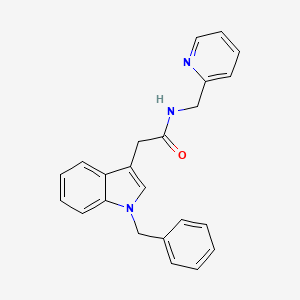![molecular formula C17H15F3N6O2 B2846660 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034295-18-4](/img/structure/B2846660.png)
2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazolo[4,3-a]pyridine ring and a naphthyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its fused ring system, which includes a 1,2,4-triazolo[4,3-a]pyridine ring and a naphthyridine ring. These ring systems are known to be involved in a variety of chemical reactions .Applications De Recherche Scientifique
Chemical Synthesis and Novel Compounds
Research has demonstrated methods for synthesizing derivatives of naphthyridine, which includes compounds similar to the one . For instance, a study by Deady & Devine (2006) explored the Hofmann rearrangement to produce new heterocyclic systems, showing typical pyrrole-type reactivity (Deady & Devine, 2006). Guleli et al. (2019) presented a method for synthesizing substituted naphthyridine derivatives, combining various chemicals in the presence of a catalyst (Guleli et al., 2019).
Synthesis of Triazolo[1,5-a]pyridines
The synthesis of triazolo[1,5-a]pyridines, a component of the compound , was explored by Huntsman & Balsells (2005). They developed a method to prepare these compounds under mild conditions, achieving good yields (Huntsman & Balsells, 2005).
Photophysical Properties
The study of photophysical properties of related compounds was carried out by Shatsauskas et al. (2019), who developed a method for preparing oxazolo-[5,4-b]pyridin-2(1H)-ones and 3-aminopyridin-2(1H)-ones. This research contributes to understanding the properties of similar naphthyridine derivatives (Shatsauskas et al., 2019).
Antibacterial Activities
Research into the antibacterial properties of related compounds was conducted by El-Agrody et al. (2000). They synthesized new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and triazolo[2,3-c]pyrimidines, some of which showed promising antimicrobial activities (El-Agrody et al., 2000).
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of naphthyridine derivatives were studied by Di Braccio et al. (2014). They synthesized a group of naphthyridine derivatives and tested them in rats, finding significant anti-inflammatory properties (Di Braccio et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, helping to regulate blood glucose levels . By preventing the breakdown of these hormones, DPP-IV inhibitors prolong their action and enhance their beneficial effects on blood glucose control .
Pharmacokinetics
The compound has been found to have excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and is able to reach effective concentrations in the body when administered orally .
Result of Action
The result of the compound’s action is an improvement in blood glucose control . By increasing the levels of active incretin hormones, it enhances insulin secretion and inhibits glucagon release, leading to a reduction in blood glucose levels . This makes it a potentially effective treatment for conditions characterized by hyperglycemia, such as type 2 diabetes .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide acts as an inhibitor of DPP-IV . This enzyme is involved in the inactivation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-IV, this compound prolongs the action of incretin hormones, thereby helping to regulate blood glucose levels .
Cellular Effects
At the cellular level, this compound influences cell function by impacting cell signaling pathways related to glucose metabolism . Specifically, by inhibiting DPP-IV, it enhances the signaling of incretin hormones, which promote insulin secretion and inhibit glucagon release . This leads to a decrease in blood glucose levels .
Propriétés
IUPAC Name |
2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O2/c18-17(19,20)10-3-5-26-12(7-10)24-25-13(26)8-22-15(27)11-6-9-2-1-4-21-14(9)23-16(11)28/h1-2,4,6,10H,3,5,7-8H2,(H,22,27)(H,21,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRXAWRBIIMVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC4=C(NC3=O)N=CC=C4)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2846579.png)
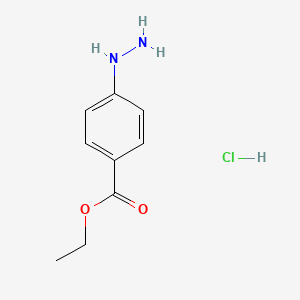
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2846581.png)
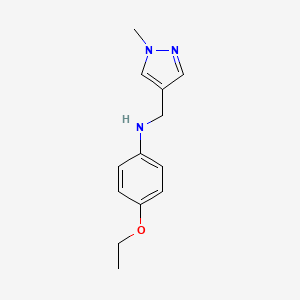
![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)
